1-Naphthalen-1-ylpropan-1-one
Overview
Description
1-Naphthalen-1-ylpropan-1-one is a chemical compound with the molecular formula C13H12O . It is used in various chemical reactions and has several properties that make it interesting for research .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene ring attached to a propanone group . The InChI code for the compound is 1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.24 . It is a liquid at room temperature . The compound has a boiling point of 306°C and a density of 1.0971 .Scientific Research Applications
Organocatalysis
1-Naphthalen-1-ylpropan-1-one derivatives play a role in organocatalysis. For instance, a study by Cui Yan-fang (2008) focused on a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, which effectively catalyzes asymmetric Michael addition reactions. This work demonstrates the potential of such compounds in catalyzing significant chemical reactions with good yield and enantioselectivities (Cui Yan-fang, 2008).
Photophysical Studies
This compound derivatives have been studied for their photophysical properties. For example, Moreno Cerezo et al. (2001) explored the behavior of similar probes in various solvents and aqueous mixtures, highlighting their application in studying biological systems, particularly in protein studies (Moreno Cerezo et al., 2001).
Chemotherapeutic Agent Research
Compounds related to this compound have been investigated for their potential as chemotherapeutic agents. A study by Barakat et al. (2015) on a specific chalcone derivative showed promise as an anti-tumor and anti-diabetic compound, demonstrating the potential medicinal applications of these compounds (Barakat et al., 2015).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
In the field of biochemistry, derivatives of this compound have been used to develop specific monoclonal antibodies. Chen et al. (2020) created an ELISA for detecting 1-naphthol in urine samples, showcasing the application of these compounds in developing diagnostic tools (Chen et al., 2020).
Proton Sponge Studies
Ozeryanskii et al. (2008) conducted structural analyses on naphthalene derivatives, like 1,8-bis(dipropylamino)naphthalene, to understand their proton accepting properties and intramolecular hydrogen bonding. This research contributes to the understanding of naphthalene-based compounds in chemistry (Ozeryanskii et al., 2008).
Luminescence Sensing
In the realm of materials science, this compound derivatives have been explored for their luminescent properties. For example, Sinha et al. (2019) described the bright white light emission and mechanochromic behavior of a specific derivative, demonstrating its application in sensing and luminescence studies (Sinha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLRYLKUSFJFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951410 | |
Record name | 1-(Naphthalen-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-63-3 | |
Record name | 1-(1-Naphthalenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2876-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1'-Propionaphthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Naphthalen-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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